
((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained significant attention due to its role as a component in lipid nanoparticles (LNPs). These nanoparticles are crucial for the delivery of nucleic acids such as mRNA in various therapeutic applications, including vaccines .
准备方法
The preparation of ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a multi-step synthetic route. The final step is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
化学反应分析
((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for the delivery of nucleic acids.
Biology: The compound is used in the study of cellular uptake mechanisms and intracellular delivery of therapeutic agents.
作用机制
The mechanism of action of ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its ability to form lipid nanoparticles that encapsulate nucleic acids. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA). This interaction facilitates the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .
相似化合物的比较
Similar compounds to ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) include:
(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in lipid nanoparticles.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in the formulation of lipid nanoparticles.
Cholesterol: Often used in combination with other lipids to form stable lipid nanoparticles. The uniqueness of ((1,3-Dihydroxyoctadecan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its specific structure, which allows for efficient encapsulation and delivery of nucleic acids, making it highly effective in therapeutic applications.
属性
分子式 |
C62H123NO6 |
|---|---|
分子量 |
978.6 g/mol |
IUPAC 名称 |
6-[1,3-dihydroxyoctadecan-2-yl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C62H123NO6/c1-6-11-16-21-24-25-26-27-28-29-30-33-42-51-60(65)59(56-64)63(52-43-34-36-45-54-68-61(66)57(47-38-19-14-9-4)49-40-31-22-17-12-7-2)53-44-35-37-46-55-69-62(67)58(48-39-20-15-10-5)50-41-32-23-18-13-8-3/h57-60,64-65H,6-56H2,1-5H3 |
InChI 键 |
LYOKDSZNFBYPCN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(CO)N(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)
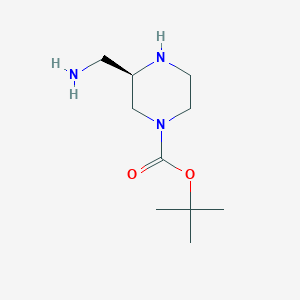
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
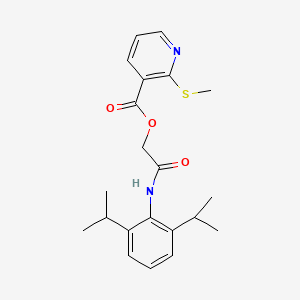
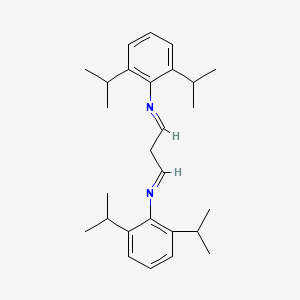
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)

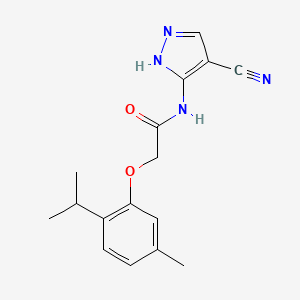
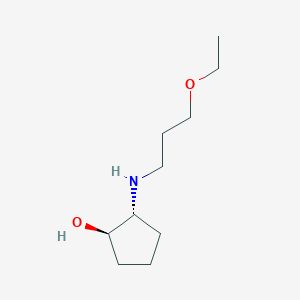
![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
